

Application Notes and Protocols for Cell-Based Assays to Determine MBX3135 Activity

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For Researchers, Scientists, and Drug Development Professionals

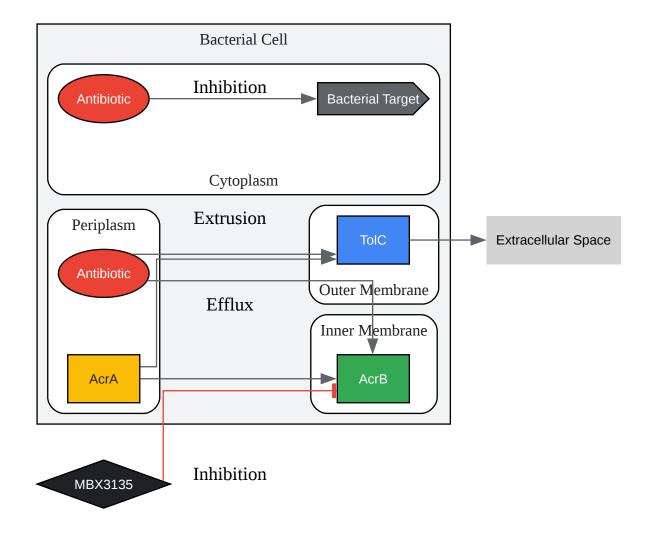
Introduction

MBX3135 is a potent, novel pyranopyridine derivative that functions as an efflux pump inhibitor (EPI).[1][2] Its primary target is the AcrAB-TolC multidrug efflux pump system in Gram-negative bacteria, such as Escherichia coli.[1][2] This system is a major contributor to multidrug resistance (MDR) in these pathogens.[1][3][4] MBX3135 enhances the efficacy of various antibiotics by preventing their extrusion from the bacterial cell, thereby increasing their intracellular concentration and restoring their antibacterial activity.[1][3] These application notes provide detailed protocols for key cell-based assays to characterize the activity of MBX3135.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of Gram-negative bacteria.[1][2][5] It consists of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC.[1][2] AcrB functions as a homotrimer, with each protomer cycling through three conformations (Loose, Tight, and Open) to bind and extrude substrates from the periplasm to the extracellular space.[1][2] MBX3135 binds to a hydrophobic trap within the periplasmic domain of the AcrB T protomer, which is thought to inhibit the conformational changes necessary for pump function, effectively blocking the efflux of substrates.[1][2][6]





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Figure 1. Mechanism of action of MBX3135 on the AcrAB-TolC efflux pump.

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays for MBX3135.

Table 1: Antibiotic Potentiation by MBX3135 in E. coli



Antibiotic	Strain	MBX3135 Conc. (μM)	Fold Decrease in MIC
Ciprofloxacin	WT (AB1157)	3.13	2
Levofloxacin	WT (AB1157)	3.13	4
Piperacillin	WT (AB1157)	3.13	4
Levofloxacin	Efflux Overexpressing	0.1	>30
Piperacillin	Efflux Overexpressing	0.05	>30

Data compiled from literature.[3][4]

Table 2: Effect of MBX3135 on Fluorescent Dye Accumulation in E. coli

Compound	Concentration (μM)	Relative Fluorescence Units (RFU)
Vehicle Control	-	Baseline
MBX3135	12.5	Significantly above ΔacrB strain
ΔacrB strain	-	Increased baseline

Data interpretation based on published findings.[2][6]

Experimental Protocols Antibiotic Potentiation Assay (Checkerboard Microdilution)

This assay determines the ability of **MBX3135** to enhance the activity of a given antibiotic against a bacterial strain. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence and absence of the inhibitor.

Materials:



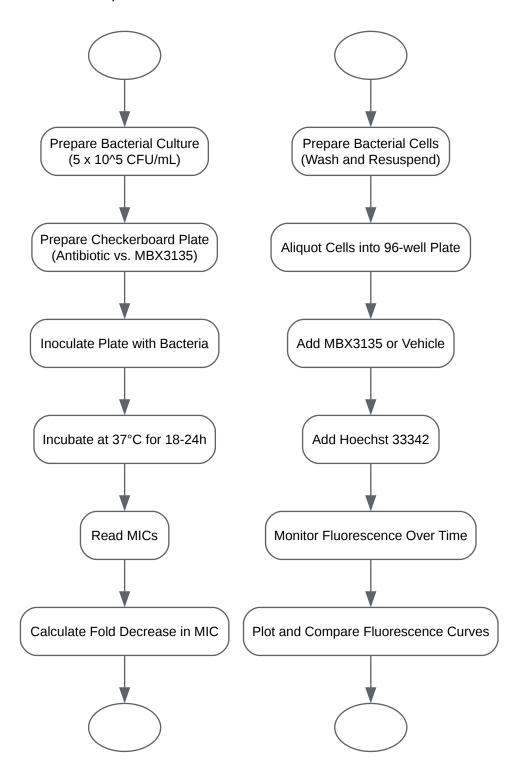
- Bacterial strain (e.g., E. coli AB1157)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Antibiotic stock solution (e.g., ciprofloxacin, levofloxacin, piperacillin)
- MBX3135 stock solution (in DMSO)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Protocol:

- Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into CAMHB and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Plate Setup:
 - Prepare serial twofold dilutions of the antibiotic vertically down the columns of the 96-well plate in CAMHB.
 - Prepare serial twofold dilutions of MBX3135 horizontally across the rows of the plate in CAMHB.
 - This creates a matrix of antibiotic and inhibitor concentrations.
- Inoculation: Add the diluted bacterial culture to each well of the microtiter plate.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Determine the MIC of the antibiotic alone (the lowest concentration with no visible bacterial growth).
 - Determine the MIC of the antibiotic in the presence of each concentration of MBX3135.



 Calculate the fold decrease in MIC as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of MBX3135.



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